molecular formula C12H24O2 B1606793 2-Heptyl-4-methyl-1,3-dioxane CAS No. 3271-56-5

2-Heptyl-4-methyl-1,3-dioxane

Cat. No.: B1606793
CAS No.: 3271-56-5
M. Wt: 200.32 g/mol
InChI Key: AZUIOWXOJBTWPR-UHFFFAOYSA-N
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Description

2-Heptyl-4-methyl-1,3-dioxane (CAS: 74094-61-4) is a cyclic ether derivative characterized by a 1,3-dioxane ring substituted with a heptyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₂H₂₄O₂, with a molecular weight of 200.32 g/mol . This compound is primarily utilized in the flavor and fragrance industry, where its structural features contribute to sensory properties such as richness and body in tobacco and food products . The heptyl chain enhances hydrophobicity, making it suitable for non-polar formulations.

Properties

IUPAC Name

2-heptyl-4-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-12-13-10-9-11(2)14-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUIOWXOJBTWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1OCCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281922
Record name 2-Heptyl-4-methyl-1,3-dioxane
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URL https://comptox.epa.gov/dashboard/DTXSID90281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3271-56-5
Record name NSC23494
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptyl-4-methyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4-methyl-1,3-dioxane can be achieved through various methods. One common approach involves the reaction of heptanal with 4-methyl-1,3-dioxane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4-methyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines, ethers

Scientific Research Applications

2-Heptyl-4-methyl-1,3-dioxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptyl-4-methyl-1,3-dioxane involves its interaction with the sirtuin protein, specifically SIRT1. By inhibiting deacetylation at the catalytic site, the compound stabilizes the protein and regulates its activity. This inhibition can affect various cellular pathways, including those involved in aging, metabolism, and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3-Dioxane Derivatives

2-Ethyl-4-methyl-1,3-dioxane (CAS: 21464-76-6)

  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.18 g/mol
  • Substituents : Ethyl (C2), methyl (C4)
  • Key Properties :
    • XLogP3 : 1.6 (indicating moderate lipophilicity) .
    • Stereochemistry : Two undefined stereocenters, which may influence crystallinity and intermolecular interactions .
  • Comparison :
    • The shorter ethyl chain reduces hydrophobicity compared to the heptyl group in the target compound.
    • Lower molecular weight suggests higher volatility, making it less suitable for applications requiring thermal stability.

2-Isobutyl-4-methyl-1,3-dioxane (CAS: 3080-75-9)

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • Substituents : Branched isobutyl (C2), methyl (C4)
  • Safety data indicate hazards upon inhalation, requiring stringent handling protocols .
  • Comparison: The branched isobutyl group may lower melting points compared to linear-chain analogs like 2-heptyl-4-methyl-1,3-dioxane. Limited data on flavor/fragrance applications suggest niche industrial uses.

2-Hydroxy-4-methyl-6-pentenyl-1,3-dioxane

  • Molecular Formula : C₁₀H₁₈O₃
  • Molecular Weight : 186.25 g/mol
  • Substituents : Hydroxy (C2), methyl (C4), pentenyl (C6)
  • Key Properties :
    • The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous systems .
    • Used as a sweetener and flavor enhancer due to its lactone-like structure .
  • Comparison: Hydroxy functionality distinguishes it from non-polar analogs like this compound, broadening its applicability in hydrophilic formulations.

Structural and Functional Analysis

Table 1: Comparative Properties of 1,3-Dioxane Derivatives

Compound CAS Molecular Formula Molecular Weight XLogP3 Key Substituents Applications
This compound 74094-61-4 C₁₂H₂₄O₂ 200.32 N/A Heptyl, methyl Flavor/fragrance agent
2-Ethyl-4-methyl-1,3-dioxane 21464-76-6 C₇H₁₄O₂ 130.18 1.6 Ethyl, methyl Unknown
2-Isobutyl-4-methyl-1,3-dioxane 3080-75-9 C₉H₁₈O₂ 158.24 N/A Isobutyl, methyl Industrial applications
2-Hydroxy-4-methyl-6-pentenyl-... N/A C₁₀H₁₈O₃ 186.25 N/A Hydroxy, pentenyl Sweetener, flavor enhancer

Key Observations:

Chain Length and Lipophilicity :

  • Longer alkyl chains (e.g., heptyl) increase hydrophobicity, favoring use in lipid-rich matrices .
  • Shorter chains (e.g., ethyl) enhance volatility but limit thermal stability .

Functional Groups :

  • Hydroxy groups introduce polarity, expanding solubility profiles .
  • Branched substituents (e.g., isobutyl) alter steric environments, affecting crystallization and reactivity .

Applications: Non-polar derivatives (e.g., this compound) dominate flavor/fragrance sectors . Polar analogs (e.g., hydroxy-containing compounds) find roles in hydrophilic systems .

Biological Activity

2-Heptyl-4-methyl-1,3-dioxane is a chemical compound with the molecular formula C12H24O2, recognized for its unique dioxane ring structure. This compound has gained attention in recent research for its biological activities, particularly its interaction with sirtuin proteins, which play crucial roles in various cellular processes including metabolism, aging, and cancer progression.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Dioxane Ring : A five-membered ring containing two oxygen atoms at positions 1 and 3.
  • Substituents : A heptyl group and a methyl group that influence its chemical reactivity and biological interactions.

Research indicates that this compound functions primarily through the inhibition of sirtuin 1 (SIRT1). This inhibition occurs by blocking deacetylation at the catalytic site of the enzyme, which can significantly affect various cellular pathways related to:

  • Metabolism : Regulation of metabolic processes.
  • Aging : Potential implications in lifespan extension.
  • Cancer : Inhibition of cancer cell proliferation, particularly in colorectal carcinoma cell lines.

Biological Activity Data

The biological activity of this compound has been explored in several studies. Below is a summary of key findings:

Study FocusFindings
SIRT1 InhibitionDemonstrated ability to inhibit SIRT1 by blocking deacetylation at the catalytic site.
Cancer ResearchShowed potential therapeutic applications in colorectal carcinoma cell lines.
Metabolic RegulationInfluences metabolic pathways through sirtuin interactions .

Case Studies

Several case studies have highlighted the potential applications of this compound in medical research:

  • Colorectal Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of colorectal cancer cells, suggesting its potential as an anti-cancer agent.
  • Metabolic Disorders : Research indicated that the compound could modulate metabolic pathways by stabilizing SIRT1 activity, which may have implications for treating metabolic disorders associated with aging.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Common Method : Reaction of heptanal with 4-methyl-1,3-dioxane in the presence of an acid catalyst under mild conditions.

Industrial Production

Industrial production typically mirrors laboratory synthesis but is optimized for higher yields and purity. Key parameters include temperature control and catalyst concentration.

Comparison with Similar Compounds

This compound can be compared to other dioxane derivatives:

CompoundKey Differences
2,2-Dimethyl-1,3-dioxane Different substituents leading to varied reactivity.
4-Hydroxymethyl-2-methyl-2-ethyl-1,3-dioxolane Contains a hydroxymethyl group affecting solubility and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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